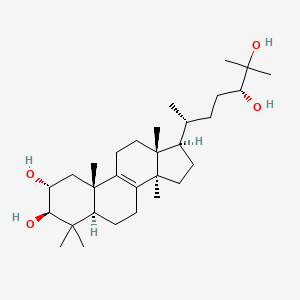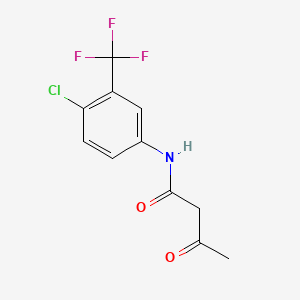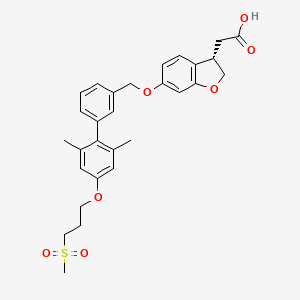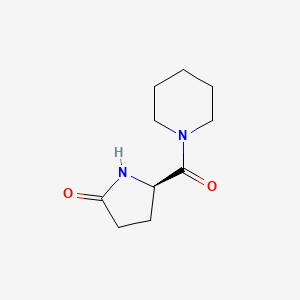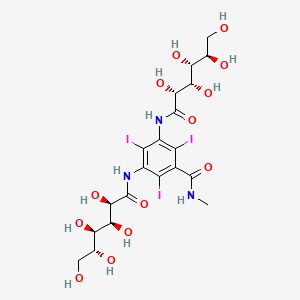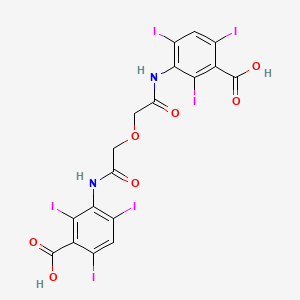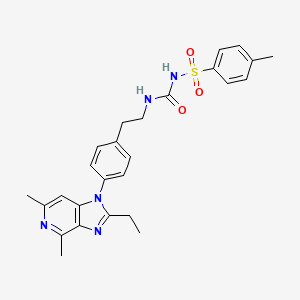
Grapiprant
Übersicht
Beschreibung
- Es zielt speziell auf milde bis mittelschwere Entzündungen ab, die mit Arthrose bei Hunden einhergehen.
- Die Verbindung wurde vom FDA-Zentrum für Veterinärmedizin zugelassen und als nicht-cyclooxygenasehemmendes nichtsteroidales Antiphlogistikum (NSAR) eingestuft .
- Präklinische Studien deuten auf eine Wirksamkeit bei der Linderung akuter und chronischer Schmerzen und Entzündungen hin.
- Die Wirkung von this compound ist vergleichbar mit der von Humanmedikamenten wie Rofecoxib und Piroxicam.
Grapiprant: ist ein niedermolekulares Medikament, das hauptsächlich als Analgetikum und Entzündungshemmer eingesetzt wird.
Herstellungsmethoden
- Synthesewege und Reaktionsbedingungen für this compound sind in öffentlich zugänglichen Quellen nicht weit verbreitet.
- Industrielle Produktionsmethoden sind proprietär, aber es wird durch spezifische chemische Prozesse synthetisiert.
Chemische Reaktionsanalyse
- This compound unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, werden nicht explizit offengelegt.
- Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden nicht weit verbreitet gemeldet.
Wissenschaftliche Forschungsanwendungen
- Grapiprant findet Anwendungen in der Veterinärmedizin zur Schmerzbehandlung bei Hunden mit Arthrose .
- Sein gezielter Ansatz zur Schmerzlinderung macht es in diesem Bereich weit verbreitet.
Wirkmechanismus
- Der Mechanismus von this compound beinhaltet die Blockierung eines bestimmten Rezeptors namens EP4.
- EP4 ist ein Mediator der Entzündung und verursacht Rötung, Ödem und Schmerzen.
- Durch die Bindung an und Blockierung des EP4-Rezeptors lindert this compound diese Anzeichen einer Entzündung .
Wirkmechanismus
Target of Action
Grapiprant is a highly selective antagonist of the EP4 receptor , one of the four prostaglandin E2 (PGE2) receptor subtypes . The EP4 receptor mediates the effects of PGE2, a key mediator of inflammation, swelling, redness, and pain .
Mode of Action
The activity of this compound is thought to be completely related to the selective blockade of the EP4 receptor . It binds to the EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways, which are important for a variety of physiological functions .
Biochemical Pathways
The effect of this compound can be explained through the function of prostaglandin E2 (PGE2), which is a key mediator of swelling, redness, and pain, which are classic signs of inflammation . The effect of PGE2 results from its action through four receptor EP1, EP2, EP3, and EP4, from which the EP4 is the primary mediator of PGE2-driven inflammation .
Pharmacokinetics
The pharmacokinetics of this compound show discrepancies between animal species . In a study, the maximum this compound concentration (Cmax) was found to be 327.5 ng/mL, with a time to maximum concentration (Tmax) of 1 hour . The area under the curve was 831.8 h*ng/mL, and the terminal half-life was 11 hours . These parameters suggest that this compound should be administered just once a day .
Result of Action
This compound has been shown to have anti-inflammatory effects in rat models of acute and chronic inflammation and clinical studies in people with osteoarthritis . It is very effective in reducing acute and chronic pain and inflammation . The effects of this compound have been reported to be effective in the relief from arthritic pain in canine patients .
Action Environment
The stability of this compound under various environmental conditions has been studied. The analysis of quantitative changes in this compound concentration under the influence of various environmental conditions indicates a greater stability of the drug in a slightly alkaline environment and at a lower temperature .
Biochemische Analyse
Biochemical Properties
Grapiprant acts as a highly selective antagonist of the EP4 receptor, one of the four prostaglandin E2 (PGE2) receptor subtypes . This receptor predominantly mediates prostaglandin E2-elicited nociception . The specific effects of the binding of prostaglandin E2 to the EP4 receptor include vasodilation, increased vascular permeability, angiogenesis, and production of pro-inflammatory mediators .
Cellular Effects
This compound has been shown to have anti-inflammatory effects in rat models of acute and chronic inflammation . It works downstream of traditional NSAIDs in the arachidonic acid cascade . By inhibiting just the EP4 receptor, the homeostatic function of PGE2 is better maintained .
Molecular Mechanism
This compound is an EP4 prostaglandin receptor antagonist, and its activity is thought to be completely related to the selective blockade of this receptor . It binds to human and other mammals’ EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions .
Temporal Effects in Laboratory Settings
This compound has been shown to have stability under various environmental conditions . The manuscript presents the development of conditions for the identification and quantitative determination of this compound by thin-layer chromatography with densitometric detection . The results indicated a potential degradation pathway for this compound .
Dosage Effects in Animal Models
In female Labrador retrievers, this compound given as a pure powder in a capsule was approximately 100% orally bioavailable when given to fasted animals, but only 60% bioavailable when given to fed animals . The dose needed to achieve the minimum plasma drug concentration for efficacious analgesia in dogs, based on pharmacokinetic studies in dogs, is 2 mg/kg .
Metabolic Pathways
This compound is primarily excreted via faeces. Approximately 70-80% of the administered dose is excreted within 48-72 h with the majority of the dose excreted unchanged . Faecal excretion accounted for roughly 65% of the dose whereas approximately 20% of the dose was excreted through urine .
Transport and Distribution
As with other NSAIDs, this compound is highly (about 95%) bound to plasma proteins . Its displacement can increase unbound, pharmacologically active drug. Clearance is likely to increase for the unbound drug .
Vorbereitungsmethoden
- Synthetic routes and reaction conditions for grapiprant are not widely documented in publicly available sources.
- Industrial production methods are proprietary, but it is synthesized through specific chemical processes.
Analyse Chemischer Reaktionen
- Grapiprant undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly disclosed.
- Major products formed from these reactions are not widely reported.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Grapiprant liegt in seiner spezifischen Zielsetzung von EP4-Rezeptoren.
- Ähnliche Verbindungen umfassen andere NSAR, die zur Schmerzlinderung eingesetzt werden, aber die Selektivität von this compound hebt es hervor.
Eigenschaften
IUPAC Name |
1-[2-[4-(2-ethyl-4,6-dimethylimidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-5-24-29-25-19(4)28-18(3)16-23(25)31(24)21-10-8-20(9-11-21)14-15-27-26(32)30-35(33,34)22-12-6-17(2)7-13-22/h6-13,16H,5,14-15H2,1-4H3,(H2,27,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVLFTCYCLXTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C3=CC=C(C=C3)CCNC(=O)NS(=O)(=O)C4=CC=C(C=C4)C)C=C(N=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194419 | |
| Record name | CJ 023423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Grapiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Grapiprant is an EP4 prostaglandin receptor antagonist and thus the activity of this drug is thought to be completely related to the selective blockade of this receptor. It binds to human and other mammals EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions. The binding of grapiprant blocks PGE2 binding and hence its biological effect related to the signaling pain and inflammation cascade. Grapiprant has been accepted very greatly in veterinary as its mechanism of action is a targeted approach to pain management by not having any interaction with the production of prostanoids and thus, by not interacting with other prostaglandin receptor pathways. | |
| Record name | Grapiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
415903-37-6 | |
| Record name | Grapiprant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415903-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grapiprant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415903376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grapiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CJ 023423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GRAPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9F5ZPH7NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>136 ºC (Grapiprant hydrochloride) | |
| Record name | Grapiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
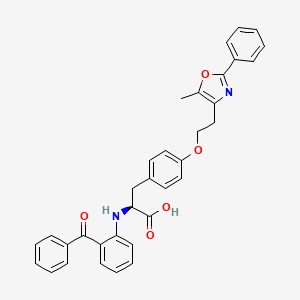

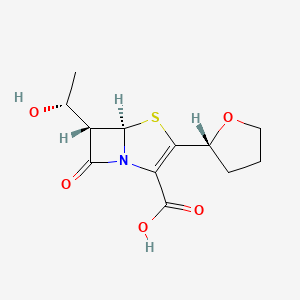
![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)
